molecular formula C16H18FN3O4 B2715233 3-fluoro-4-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide CAS No. 2034379-04-7

3-fluoro-4-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No.: B2715233
CAS No.: 2034379-04-7
M. Wt: 335.335
InChI Key: KKTHZSSMBSHWOD-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a small molecule compound with the molecular formula C14H18FNO3 and a PubChem CID of 91905148 . This compound features a benzamide core structure, a motif present in various biologically active molecules. For instance, structurally related benzamide compounds have been investigated for their potential as antimicrobial agents against drug-resistant bacteria and as antiviral agents . The presence of the 1,2,4-oxadiazole heterocycle in its structure is a notable feature, as this scaffold is often used in medicinal chemistry to develop novel therapeutics and is found in compounds with diverse research applications . The specific biological activity, mechanism of action, and primary research applications for this compound are currently not specified in the scientific literature and require further investigation by qualified researchers. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O4/c1-22-13-3-2-11(8-12(13)17)16(21)18-9-14-19-15(20-24-14)10-4-6-23-7-5-10/h2-3,8,10H,4-7,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTHZSSMBSHWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=NC(=NO2)C3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Attachment of the Tetrahydropyran Group: The tetrahydropyran group is introduced through a nucleophilic substitution reaction, where a suitable tetrahydropyran derivative reacts with the oxadiazole intermediate.

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3-fluoro-4-methoxybenzoic acid with an appropriate amine derivative under amide coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the fluoro group, potentially leading to the formation of amine or hydroxy derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Amine or hydroxy derivatives.

    Substitution: Various functionalized benzamide derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing oxadiazole derivatives exhibit promising anticancer properties. In vitro studies have demonstrated that related oxadiazole derivatives can induce apoptosis in cancer cell lines, such as glioblastoma cells. For instance, compounds similar to 3-fluoro-4-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide were screened for cytotoxic efficacy against LN229 glioblastoma cells and showed significant DNA damage leading to cell apoptosis .

Antimicrobial Properties

The oxadiazole ring is also known for its antimicrobial activity. Studies have shown that various oxadiazole derivatives possess antibacterial and antifungal properties. The incorporation of the oxan group in the structure may enhance these effects by improving solubility and bioavailability, making it a candidate for further exploration in antimicrobial drug development .

Anti-Diabetic Potential

Recent investigations into related oxadiazole compounds have revealed their potential as anti-diabetic agents. In vivo studies using genetically modified models such as Drosophila melanogaster indicated that certain derivatives can significantly lower glucose levels, suggesting a mechanism that could be explored for diabetes treatment .

Biological Significance

The biological significance of this compound extends beyond anticancer and antimicrobial activities. The compound may also exhibit:

  • Antiviral Activity : Similar compounds have shown efficacy against viral infections.
  • Anti-inflammatory Effects : Some derivatives possess anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases.

These diverse biological activities make this compound a versatile candidate for pharmaceutical development.

Synthesis and Characterization

The synthesis of this compound involves several steps of organic reactions including the formation of the oxadiazole ring and subsequent functionalization of the benzamide structure. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Research Findings and Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) logP (Est.) Notable Activity
Target Compound Benzamide + Oxadiazole 3-Fluoro-4-methoxy, Oxan-4-yl ~355.3 ~2.1 N/A (Theoretical)
Ligand 10 () Benzamide + Oxadiazole 4-Methoxy, 3-Chlorophenyl 343.8 ~3.0 Low acute toxicity (LD₅₀ = 2580 mg/kg)
Compound 46 () Benzoimidazolone + Oxadiazole 4-Chlorophenethyl N/A N/A TRPA1/TRPV1 antagonist (72% yield)
Navacaprant () Quinoline + Oxadiazole Oxan-4-yl, Piperidine 453.5 ~3.5 Kappa-opioid antagonist

Biological Activity

The compound 3-fluoro-4-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure

The structural formula of the compound can be represented as follows:

C15H16FN3O3\text{C}_{15}\text{H}_{16}\text{F}\text{N}_3\text{O}_3

This structure includes a fluorine atom and a methoxy group on a benzamide backbone, linked to an oxadiazole moiety through an oxane ring.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:

  • Formation of the Oxadiazole Ring : This is achieved through the condensation of hydrazides with carboxylic acids.
  • Introduction of the Methoxy Group : This can be done via methylation reactions using methyl iodide or dimethyl sulfate.
  • Fluorination : The introduction of the fluorine atom can be accomplished through nucleophilic substitution methods.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli .

CompoundActivity Against S. aureusActivity Against E. coli
3-Fluoro CompoundModerateHigh
Control (Antibiotic)HighHigh

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological effects. In vitro studies suggest that it may have potential as an anti-seizure agent based on its interaction with neurotransmitter systems involved in seizure activity .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity.
  • Modulation of Neurotransmitter Levels : The compound may influence levels of key neurotransmitters such as serotonin and GABA, contributing to its neuroprotective effects .

Case Studies

A notable case study involved the administration of a related oxadiazole derivative in a pentylenetetrazole-induced seizure model in zebrafish. Results indicated that the compound significantly reduced seizure frequency and improved survival rates by modulating neurochemical pathways .

Q & A

Basic: What synthetic strategies are recommended for synthesizing 3-fluoro-4-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the oxadiazole core via cyclization of a hydrazide derivative with a carboxylic acid under dehydrating conditions (e.g., using POCl₃ or TCT). For example, oxan-4-yl-substituted precursors can be synthesized by reacting tetrahydropyran-4-carboxylic acid with hydroxylamine .
  • Step 2: Coupling the oxadiazole intermediate with 3-fluoro-4-methoxybenzoyl chloride via an amide bond formation. This step often employs carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DCM or THF .
  • Purification: Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures ensures high purity (>95%).

Basic: How is the structural integrity of the compound validated?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of key groups:
    • A singlet at δ 3.8–4.0 ppm (methoxy group).
    • Peaks for the oxan-4-yl moiety (e.g., δ 1.6–2.0 ppm for axial protons) .
  • High-Resolution Mass Spectrometry (HRMS): Validates the molecular formula (e.g., C₁₉H₂₁FN₃O₄).
  • X-Ray Crystallography: SHELX software refines crystal structures to confirm stereochemistry and bond angles, particularly for the oxadiazole ring .

Advanced: How to design structure-activity relationship (SAR) studies for modifying the oxadiazole ring?

Methodological Answer:

  • Variable Substituents: Replace the oxan-4-yl group with other heterocycles (e.g., piperidine, isoxazole) to assess impact on target affinity.
  • Assay Design: Test derivatives against relevant biological targets (e.g., cancer cell lines or microbial panels) using standardized protocols (e.g., MTT assay for cytotoxicity) .
  • Computational Modeling: Molecular docking (AutoDock Vina) predicts binding interactions with receptors (e.g., serotonin or cannabinoid receptors) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Reproducibility Checks: Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Orthogonal Assays: Validate initial findings using alternative methods (e.g., fluorescence polarization alongside ELISA for enzyme inhibition).
  • Meta-Analysis: Compare data across studies while accounting for structural analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives) .

Advanced: What experimental approaches elucidate the compound’s binding mechanism with target proteins?

Methodological Answer:

  • X-Ray Crystallography: Co-crystallize the compound with purified protein targets (e.g., CB2 receptors) and refine structures using SHELXL .
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to quantify affinity.
  • Isothermal Titration Calorimetry (ITC): Determine thermodynamic parameters (ΔG, ΔH) to differentiate hydrophobic vs. electrostatic interactions .

Basic: What methods assess purity and stability under storage conditions?

Methodological Answer:

  • HPLC: Use a C18 column (acetonitrile/water gradient) to detect impurities (<2% area).
  • Accelerated Stability Studies: Store samples at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS.
  • Elemental Analysis: Verify C, H, N content within ±0.4% of theoretical values .

Advanced: How to optimize aqueous solubility without compromising bioactivity?

Methodological Answer:

  • Salt Formation: React with HCl or sodium acetate to improve ionization.
  • Prodrug Design: Introduce hydrolyzable groups (e.g., phosphate esters) at the methoxy or benzamide positions .
  • Nanoformulation: Encapsulate in PLGA nanoparticles or liposomes to enhance bioavailability .

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